

A Comparative Guide to Cross-Validation of Analytical Methods for Sofosbuvir Impurities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sofosbuvir impurity G

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of impurities in Sofosbuvir. The objective is to offer a detailed overview of experimental protocols and performance data to aid in the selection and cross-validation of analytical techniques for quality control and drug development purposes.

Comparative Analysis of Analytical Methods

The determination of impurities in Sofosbuvir, a key active pharmaceutical ingredient (API) in the treatment of Hepatitis C, is critical for ensuring its safety and efficacy. Several analytical techniques have been developed and validated for this purpose, with Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) being the most prominent. This section summarizes the key performance characteristics of these methods based on published literature.

A review of various analytical methods reveals that both HPLC and UPLC techniques are widely used for the analysis of Sofosbuvir and its related substances.^[1] HPLC-based methods with UV/Vis spectrophotometric, fluorescence, and mass spectrometric detection are the most common.^{[1][2]}

Data Summary

The following table summarizes the quantitative performance data from various validated analytical methods for Sofosbuvir and its impurities. This allows for a direct comparison of their key validation parameters.

Parameter	Method 1: RP-HPLC[3][4]	Method 2: RP-HPLC[5]	Method 3: UPLC[6]	Method 4: RP-HPLC[7]
Analyte(s)	Sofosbuvir & Phosphoryl Impurity	Sofosbuvir & Velpatasvir Impurities	Sofosbuvir & Degradation Products	Sofosbuvir
Linearity Range	Sofosbuvir: 160-480 µg/ml; Impurity: 10-30 µg/ml[3][4]	LOQ - 150% of target concentration	Not explicitly stated	320-480 µg/mL
Correlation Coefficient (R ²)	> 0.999[3]	Not explicitly stated	Not explicitly stated	0.9993
Limit of Detection (LOD)	Sofosbuvir: 0.01% (0.04 µg); Impurity: 0.03% (0.12 µg)[3][4]	Not explicitly stated	Not explicitly stated	1.5 µg/ml
Limit of Quantification (LOQ)	Sofosbuvir: 0.50% (0.125 µg); Impurity: 1.50% (0.375 µg) [3][4]	Not explicitly stated	Not explicitly stated	4.7 µg/mL
Accuracy (% Recovery)	Not explicitly stated	Demonstrated at LOQ - 150% level	99.62% - 99.73%	99.1-99.9%
Precision (%RSD)	Sofosbuvir: 1.741; Impurity: 0.043[3][4]	Spiked impurities at specification level	Not explicitly stated	< 2%
Retention Time (min)	Sofosbuvir: 3.674; Impurity: 5.704[3][4]	Sofosbuvir: ~48.0; Velpatasvir: ~78.8	Not explicitly stated	2.351

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. This section outlines the experimental protocols for the key methods cited in this guide.

Method 1: RP-HPLC for Sofosbuvir and Phosphoryl Impurity[3][4]

- Instrumentation: Liquid chromatographic system with a UV detector and LC solution software.
- Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm.
- Mobile Phase: 0.1% trifluoroacetic acid in a 50:50 (v/v) mixture of water and acetonitrile.
- Elution Mode: Isocratic.
- Flow Rate: Not specified.
- Detection: UV at 260.0 nm.
- Temperature: Ambient.
- Sample Preparation: Standard solutions of the drug and impurity were prepared by dissolving 400 mg of Sofosbuvir and 25 mg of phosphoryl impurity in 100 ml of diluent (water:acetonitrile 50:50). A 5 ml aliquot of this solution was further diluted to 50 ml with the diluent.

Method 2: RP-HPLC for Sofosbuvir and Velpatasvir Related Substances[5][8]

- Instrumentation: Agilent 1200 series with UV and PDA Detector.
- Column: Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm).
- Mobile Phase A: Buffer solution (0.6% Trifluoroacetic acid in water, pH adjusted to 2.2±0.05) : Acetonitrile (95:5 v/v).
- Mobile Phase B: Purified water, methanol, and acetonitrile in the ratio of (20:30:50 v/v/v).

- Flow Rate: 1.0 mL/min.
- Detection: 263 nm for Sofosbuvir and 320 nm for Velpatasvir.
- Column Temperature: 35°C.
- Vial Thermostat Temperature: 25°C.

Method 3: UPLC for Sofosbuvir and its Forced Degradation Products[6]

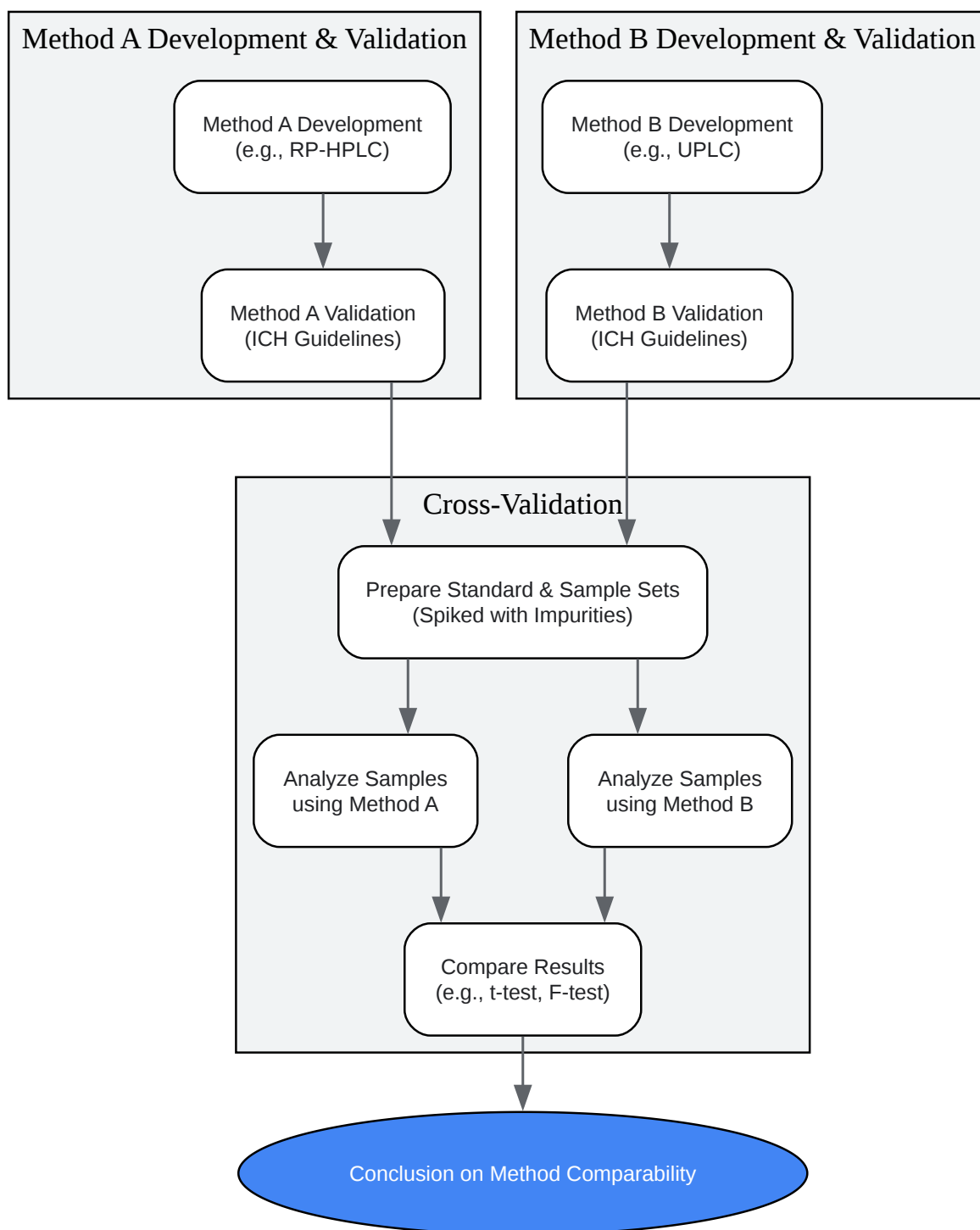
- Instrumentation: UPLC system with mass supported auto purification system.
- Column: X-Bridge C18 (100 × 4.6) mm 2.5 μ .
- Forced Degradation: The drug was subjected to thermal, hydrolytic (acidic and basic), oxidative, and photolytic stress conditions as per ICH guidelines. For instance, for base degradation, 200 mg of Sofosbuvir was dissolved in 5 mL of 0.5 N NaOH solution. For oxidative degradation, 200 mg of the sample was dissolved in 5 mL of 30% H₂O₂ at 80°C for two days.
- Characterization: Degradation products were characterized by NMR techniques (¹H NMR, D₂O Exchange, ¹³C NMR, ³¹P NMR, ¹⁹F NMR, HSQC and HMBC) and HRMS experiments.

Method 4: RP-HPLC for Sofosbuvir Tablets[7]

- Instrumentation: Waters 2695 with PDA detector.
- Column: Agilent C18 4.5×100 mm 3.0 μ m.
- Mobile Phase: 60:40 of Methanol: Water.
- Flow Rate: 1.0 ml/min.
- Detection: UV at 235 nm.

Visualization of Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods for the determination of Sofosbuvir impurities. This process ensures that both methods provide comparable and reliable results.



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